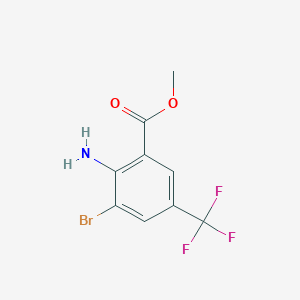

Methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate

Description

Methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate is a halogenated aromatic ester featuring a trifluoromethyl (-CF₃), bromo (-Br), and amino (-NH₂) substituent on a benzoate backbone. This compound’s unique substitution pattern combines electron-withdrawing (Br, CF₃) and electron-donating (NH₂) groups, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLROLEDEZYXSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the bromination of methyl 2-amino-5-(trifluoromethyl)benzoate, followed by purification processes to isolate the desired product . The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form different amine derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens, including drug-resistant strains of bacteria. For instance, studies have shown that modifications to the amino and bromine groups can enhance antimicrobial potency against Staphylococcus aureus and other resistant organisms .

Anticancer Properties

The compound is also being investigated for its potential anticancer effects. Preclinical studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer models. The trifluoromethyl group is believed to enhance bioavailability and metabolic stability, making these compounds promising candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

- Substituent Effects : The presence of the trifluoromethyl group significantly influences solubility and metabolic stability, which are critical for biological activity.

- Amino Group Modifications : Alterations to the amino group can affect binding affinity to biological targets, impacting both potency and selectivity against specific diseases .

Synthesis and Chemical Reactions

This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions to create more complex molecules, including:

- Coupling Reactions : This compound can participate in Suzuki coupling reactions to form biaryl compounds, which are essential in drug development.

- Functionalization : The bromine atom allows for further functionalization, enabling the introduction of different substituents that can enhance biological activity or modify physical properties .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Table 1: Key Structural Analogs and Properties

*Calculated based on analogous structures.

Key Findings:

- Halogen vs. Amino Group: Replacing bromo or amino groups with fluorine (as in Methyl 2-fluoro-5-(trifluoromethyl)benzoate) simplifies synthesis but reduces nucleophilic sites for further derivatization .

- Ester Group Impact : Ethyl esters (e.g., Ethyl 2-bromo-5-(trifluoromethyl)benzoate) exhibit higher logP values than methyl esters, influencing solubility and bioavailability .

Functional Group Modifications

Table 2: Amino and Acetamido Derivatives

| Compound Name | Substituents (Positions) | Functional Group | Potential Applications |

|---|---|---|---|

| Methyl 2-amino-3-chlorobenzoate | NH₂ (2), Cl (3) | Amino | Antibiotic intermediates |

| Methyl 2-acetamido-5-bromobenzoate | Acetamido (2), Br (5) | Acetamido | Protease inhibitors |

| Methyl 2-amino-3,5-dibromobenzoate | NH₂ (2), Br (3,5) | Amino | Antifungal agents |

Key Findings:

- Amino vs. Acetamido: Acetamido derivatives (e.g., Methyl 2-acetamido-5-bromobenzoate) enhance metabolic stability compared to free amino groups, which may oxidize or degrade under acidic conditions .

- Dihalogenation: Compounds like Methyl 2-amino-3,5-dibromobenzoate show increased halogen bonding capacity, improving target binding in enzyme inhibition .

Trifluoromethoxy vs. Trifluoromethyl Analogs

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7) replaces the trifluoromethyl group with trifluoromethoxy (-OCF₃).

Biological Activity

Methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article discusses the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound possesses a unique structure characterized by the presence of a trifluoromethyl group, which is known to enhance the biological activity of compounds. The bromine atom and amino group also contribute to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, while the bromine can participate in halogen bonding, influencing binding affinity and specificity.

- Signal Transduction : The compound may modulate signal transduction pathways, leading to altered cellular responses that can affect growth and apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 29 µM to 59 µM against different cancer types, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and cervix carcinoma (HeLa) .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 43.15 | Comparable to sunitinib (261 nM) |

| HepG2 | 40 - 204 | Significant activity observed |

| HeLa | Varies | Modest cytotoxicity |

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against certain bacterial strains, although further studies are needed to establish its efficacy and mechanism of action in this context.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chemical structure can significantly influence the biological activity of this compound. For example:

- Trifluoromethyl Group : This moiety is crucial for enhancing lipophilicity and bioavailability, which can improve the compound's overall efficacy.

- Bromine Substitution : The position and nature of bromine substitution affect the interaction with specific molecular targets, thereby modulating the compound's activity .

Case Studies

- In Vitro Studies : A study examined the cytotoxic effects of this compound on HepG2 cells and found that treatment led to increased expression of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. These findings suggest a potential mechanism for inducing apoptosis in cancer cells .

- In Vivo Efficacy : Although initial in vitro results were promising, subsequent in vivo studies indicated that while the compound showed tolerability, it did not demonstrate significant efficacy in reducing tumor burden compared to established treatments like rifampin or ethambutol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.